molecular formula C12H14N2O2 B13183749 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde

4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13183749
M. Wt: 218.25 g/mol
InChI Key: USIBSTYQWCDPKX-UHFFFAOYSA-N
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Description

4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The furan and pyridine rings play a crucial role in the binding interactions due to their aromatic nature and ability to form hydrogen bonds and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[Methyl(propan-2-yl)amino]furo[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.

    4-[Methyl(propan-2-yl)amino]furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but with a different position of the furan ring.

Uniqueness

4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the presence of both furan and pyridine rings

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C12H14N2O2/c1-8(2)14(3)12-10-6-9(7-15)16-11(10)4-5-13-12/h4-8H,1-3H3

InChI Key

USIBSTYQWCDPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=CC2=C1C=C(O2)C=O

Origin of Product

United States

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